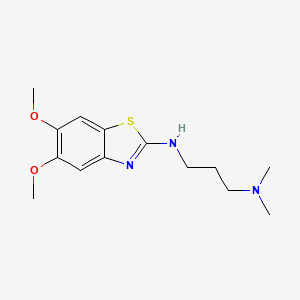

N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Description

N'-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a secondary amine derivative featuring a benzothiazole core substituted with dimethoxy groups at the 5- and 6-positions.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-17(2)7-5-6-15-14-16-10-8-11(18-3)12(19-4)9-13(10)20-14/h8-9H,5-7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHUHIQNRMIGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=CC(=C(C=C2S1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethoxy Groups: Methoxylation of the benzothiazole core is achieved using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 5 and 6 positions.

Attachment of the Diamine Side Chain: The final step involves the nucleophilic substitution reaction where N,N-dimethylpropane-1,3-diamine is introduced to the benzothiazole core. This can be facilitated by using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

Substitution: The diamine side chain can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₂₁N₃O₂S

- Molecular Weight : 295.40 g/mol

- IUPAC Name : N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

- CAS Number : 1177274-01-9

These properties contribute to its reactivity and potential applications in various fields.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that compounds containing benzothiazole moieties can inhibit the proliferation of cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanism of action and potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses inhibitory effects against a range of bacterial strains. The benzothiazole structure is known for its ability to disrupt bacterial cell walls, making this compound a candidate for development into new antimicrobial agents .

Fluorescent Dyes

Due to its unique molecular structure, this compound can be utilized as a fluorescent dye in biological imaging. The compound's ability to fluoresce under specific wavelengths makes it suitable for labeling biological specimens and studying cellular processes through fluorescence microscopy .

Polymer Additives

In materials science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices could improve the material's performance in various applications such as coatings and composites .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined the anticancer efficacy of derivatives of this compound. The results showed that certain derivatives were effective against breast cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another research published in Antibiotics, the compound was tested against multidrug-resistant bacterial strains. The findings revealed that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Mechanism of Action

The mechanism of action of N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The benzothiazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiazole ring's substitution pattern and the nature of the amine side chain critically influence the compound's physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

- Methoxy groups may also improve solubility in aqueous media relative to bromo or methyl substituents . 4,7-Dimethoxy substitution () alters the electron density distribution on the benzothiazole ring, which could impact binding affinity in enzyme assays compared to the 5,6-isomer. Bromo substituents () introduce steric bulk and electrophilic character, favoring reactions like nucleophilic aromatic substitution, making such analogs useful as synthetic intermediates.

- Amine Side Chain Variations:

- The N,N-dimethylpropane-1,3-diamine chain is consistent across several analogs, suggesting a conserved role in modulating bioavailability or target engagement. In contrast, Z14 () employs a carboxamide-linked pyrimidine moiety, which may confer specificity for viral targets like dengue NS3.

Biological Activity

N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound with significant biological activity that has garnered attention in various fields of research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H21N3O2S

- Molecular Weight : 295.40 g/mol

- CAS Number : 1177274-01-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties that may influence:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : The presence of methoxy groups in its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

- Bacterial Inhibition : Research indicates effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

- Toxicity Reports : The compound is classified as toxic if swallowed and may cause skin irritation. It is essential to handle it with care and conduct further toxicity studies to establish safe usage levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can competing side reactions be minimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 5,6-dimethoxy-1,3-benzothiazol-2-amine and N,N-dimethylpropane-1,3-diamine derivatives. A Dean-Stark trap is critical for azeotropic removal of water during imine formation (common in benzothiazole syntheses) . Competing side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry (1:1 molar ratio of reactants) and using catalysts like ZnCl₂ under solvent-free conditions to enhance regioselectivity . Post-synthesis purification via column chromatography or recrystallization in ethanol yields the product in ~46–66% purity .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- 1H/13C NMR : Key signals include the benzothiazole aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ ~3.8 ppm), and dimethylamine protons (δ ~2.2–2.6 ppm) .

- X-ray crystallography : SHELX software (SHELXL-2018) refines hydrogen-bonded dimeric structures, with intermolecular N–H⋯N bonds (2.8–3.1 Å) stabilizing the crystal lattice .

- HRMS-DART : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 310–350) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Hazard Class : Acute toxicity (oral, skin), severe eye irritation, and respiratory sensitization (similar to structurally related diamines) .

- PPE : Nitrile gloves, P95 respirators, and chemical-resistant lab coats .

- Ventilation : Use fume hoods to avoid aerosol formation during synthesis .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the compound’s crystallographic stability and solubility?

- Methodological Answer :

- Graph Set Analysis : Intermolecular N–H⋯N and C–H⋯O bonds (e.g., bond lengths 2.59–3.04 Å) form R₂²(8) motifs, creating ribbons or dimers that reduce solubility in polar solvents .

- Thermal Stability : DSC/TGA data (e.g., melting point ~485 K) correlate with dense H-bond networks, as seen in adamantane-benzothiazole analogs .

- Table 1 : Crystallographic Parameters (Example from ):

| Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|

| P1 | 8.923 | 10.245 | 12.876 | 89.3 | 75.2 | 82.1 |

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Frontier molecular orbitals (HOMO/LUMO) show electron density localized on the benzothiazole sulfur and methoxy oxygen atoms, making the C2 position susceptible to nucleophilic attack .

- Kinetic Studies : Pseudo-first-order kinetics (k = 0.15–0.25 min⁻¹) in alkylation reactions using CH₃I in acetonitrile, with rate enhancement via KI catalysis (via SN2 pathways) .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Methodological Answer :

- Antimicrobial Testing : MIC assays against S. aureus (MIC₉₀ = 8–16 µg/mL) and E. coli (MIC₉₀ = 32–64 µg/mL) correlate with benzothiazole derivatives’ membrane-disruptive properties .

- Cytotoxicity : MTT assays (IC₅₀ > 50 µM in HEK293 cells) suggest selective toxicity toward prokaryotic systems .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Contradiction Example : Discrepancies in NMR shifts due to tautomerism (e.g., enamine-imine equilibria).

- Resolution : Variable-temperature NMR (VT-NMR) at 298–343 K stabilizes dominant tautomers. 2D-COSY and NOESY confirm spatial proximity of protons in the preferred conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.